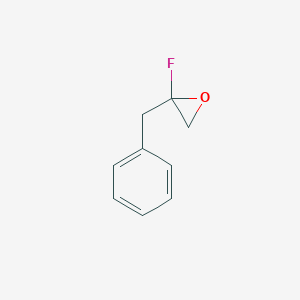

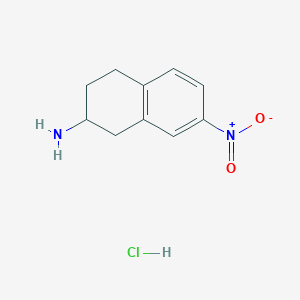

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride often involves nitration reactions, where specific nitro derivatives are formed through photochemical reactions with tetranitromethane. These processes result in various nitro substitution products, demonstrating a method for introducing nitro groups into the tetrahydronaphthalene structure under specific conditions (Eberson, Hartshorn, & Radner, 1992). An alternate synthesis approach for related compounds involves transforming nitro derivatives to amine hydrochlorides, showing a pathway that might be applicable for the synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride (Jack C. Kim et al., 1977).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a nitro group attached to a tetrahydronaphthalene ring, which significantly influences its chemical behavior and properties. The intricate relationship between the nitro group position and its impact on molecular stability and reactivity is crucial for understanding the compound's overall characteristics.

Chemical Reactions and Properties

Chemical reactions involving nitroarenes, such as 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, can lead to various products depending on the reacting agents and conditions. These reactions include cyclocondensation with carbanions to produce dihydronaphth[2,1-c]isoxazole N-oxides, demonstrating the reactivity of the nitro group under specific conditions (Maruoka & Tomioka, 2003).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Alternative Synthesis Routes : An alternate synthesis of 2-amino-5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene hydrochloride was described, providing insights into the synthesis process from 2-nitro-3,4-dihydro-5,6-dimethoxy-1(2H)-naphthalenone. This research compares overall yields and experimental procedures with previous synthetic routes, showcasing the efficiency and effectiveness of different synthesis methods (Kim et al., 1977).

Large-Scale Stereoselective Process : The development of a large-scale, stereoselective process for synthesizing (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride highlights the advancement in chemical engineering and synthesis. The process emphasizes the production of compounds with high chemical and stereochemical purity, which is crucial for pharmaceutical applications (Han et al., 2007).

Reduction of Aromatic Nitro to Amine : A novel method using the TMDS-iron catalyst system for the reduction of aromatic nitro compounds to amines showcases an efficient pathway to synthesize hydrochloride salts of amines from nitro precursors. This method exhibits good selectivity and yields, representing a significant contribution to the synthesis of amine-based compounds (Pehlivan et al., 2011).

Synthesis of Substituted Tetrahydronaphthalenes : Research into the synthesis and herbicidal activity of substituted tetrahydronaphthalenes provides insight into the functionalization of tetrahydronaphthalene derivatives. This study explores how electron-withdrawing groups and substituent size at specific positions influence the herbicidal activity of these compounds (Parlow & Mahoney, 1996).

Applications in Catalysis and Environmental Chemistry

- Graphene-Based Catalysts for Reduction of Nitro Compounds : The use of graphene-based catalysts in the reduction of nitro compounds to amines highlights the environmental and synthetic importance of these processes. This research points towards the development of efficient and sustainable catalysts for the production of amines, which have wide applications in drugs, dyes, and polymers (Nasrollahzadeh et al., 2020).

Propriétés

IUPAC Name |

7-nitro-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.ClH/c11-9-3-1-7-2-4-10(12(13)14)6-8(7)5-9;/h2,4,6,9H,1,3,5,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYRGFHXWCSBQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=C(C=C2)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60632700 |

Source

|

| Record name | 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Nitro-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride | |

CAS RN |

175871-06-4 |

Source

|

| Record name | 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furo[2,3-C]pyridine, 4,5,6,7-tetrahydro-6-(trifluoroacetyl)-(9CI)](/img/structure/B60564.png)

![1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B60577.png)

![2,3-Dihydrofuro[2,3-c]pyridine 6-oxide](/img/structure/B60582.png)